molecular formula C20H25N3O4 B2918595 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol CAS No. 114289-79-1

2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol

Cat. No.: B2918595
CAS No.: 114289-79-1
M. Wt: 371.437
InChI Key: LNAFFCFWYNFREH-UHFFFAOYSA-N
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Description

2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the hydroxypropoxy and methoxy groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems and precise control over reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(2H-benzotriazol-2-yl)-phenol
  • 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-aniline

Uniqueness

Compared to similar compounds, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly valuable in certain research and industrial applications where stability, reactivity, and specific interactions are required.

Properties

IUPAC Name

2-tert-butyl-4-(3-hydroxypropoxy)-6-(5-methoxybenzotriazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-20(2,3)15-10-14(27-9-5-8-24)12-18(19(15)25)23-21-16-7-6-13(26-4)11-17(16)22-23/h6-7,10-12,24-25H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAFFCFWYNFREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)OCCCO)N2N=C3C=CC(=CC3=N2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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